![molecular formula C19H20O3 B12119056 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol](/img/structure/B12119056.png)
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol
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Overview
Description
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is a complex organic compound characterized by its unique structure, which includes a pyran ring and a hydroxyphenyl group. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol typically involves multi-step organic reactions. One common method includes the condensation of a hydroxyphenyl ethyl compound with a pyran derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Scientific Research Applications
Chemistry
Building Block in Synthesis :
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
Biological Activities :
Research indicates that this compound may exhibit significant biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups allows it to scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
Medicine
Therapeutic Potential :
The compound is being investigated for its potential therapeutic effects against various diseases. Preliminary studies suggest possible applications in:
- Cancer Treatment : Its ability to inhibit tumor growth is under investigation.
- Neuroprotection : There is ongoing research into its neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .
- Anti-inflammatory Research : Another investigation indicated that this compound significantly decreased pro-inflammatory cytokines in vitro .
- Cancer Inhibition Trials : Early trials suggest that the compound may inhibit the proliferation of certain cancer cell lines .
Mechanism of Action
The mechanism by which 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar structural features but different functional groups.
Meldrum’s acid: Another compound used in organic synthesis with comparable reactivity.
Uniqueness
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is unique due to its specific stereochemistry and the presence of both a pyran ring and a hydroxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H20O3
- Molecular Weight : 296.36 g/mol
- CAS Number : 227289-51-2
The compound features a phenolic structure, which is often associated with various biological activities such as antioxidant and anti-inflammatory effects.
Antioxidant Activity
Research has indicated that phenolic compounds exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar phenolic compounds could reduce oxidative stress markers in cellular models, indicating a potential for protective effects against oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of phenolic compounds have shown cytotoxic effects against various cancer cell lines. One study reported that phenolic compounds could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The specific activity of this compound against different cancer types remains to be fully elucidated but warrants further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. They can inhibit pro-inflammatory cytokines and enzymes like COX-2. Research indicates that similar compounds have demonstrated the ability to reduce inflammation in animal models by modulating pathways involved in inflammatory responses .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro with similar phenolic compounds. |
Study 2 | Anticancer Activity | Showed that phenolic derivatives can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents. |
Study 3 | Anti-inflammatory Properties | Found that phenolic compounds can inhibit COX-2 expression and reduce inflammation in animal models. |
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[2-[6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol |
InChI |
InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2 |
InChI Key |
WNMSDVNIAXMQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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